2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Overview
Description
2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiazolidine ring, which is known for its biological activity, and a benzyl ether moiety, which can influence its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This can be achieved by chlorination of 2-chloro-6-fluorotoluene under illumination.
Formation of the benzyl ether: The 2-chloro-6-fluorobenzyl chloride is reacted with 3-ethoxyphenol to form the benzyl ether.
Thiazolidine ring formation: The benzyl ether is then reacted with thiazolidine-4-carboxylic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl ether moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The thiazolidine ring is known to interact with enzymes, potentially inhibiting their activity. The benzyl ether moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
3-ethoxyphenol: Another precursor used in the synthesis.
Thiazolidine-4-carboxylic acid: The core structure of the target compound.
Uniqueness
The uniqueness of 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO4S/c1-2-25-17-8-11(18-22-15(10-27-18)19(23)24)6-7-16(17)26-9-12-13(20)4-3-5-14(12)21/h3-8,15,18,22H,2,9-10H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIENHHMTFBRFLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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